molecular formula C16H31NO6 B13401364 N-(4,5-Dihydroxy-6-hydroxymethyl-2-octyloxy-tetrahydro-pyran-3-yl)-acetamide

N-(4,5-Dihydroxy-6-hydroxymethyl-2-octyloxy-tetrahydro-pyran-3-yl)-acetamide

Cat. No.: B13401364
M. Wt: 333.42 g/mol
InChI Key: JXLKQDFJNOXCNT-UHFFFAOYSA-N
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Description

N-(4,5-Dihydroxy-6-hydroxymethyl-2-octyloxy-tetrahydro-pyran-3-yl)-acetamide is a synthetic acetamide derivative featuring a tetrahydropyran (THP) core substituted with hydroxyl, hydroxymethyl, and octyloxy groups. The tetrahydropyran scaffold is common in carbohydrate chemistry, and the acetamide group may enhance hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLKQDFJNOXCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with octanol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond .

Industrial Production Methods: In an industrial setting, the production of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside involves large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for this compound, influenced by pH and temperature. The acetamide group undergoes acid- or base-catalyzed hydrolysis to yield acetic acid and the corresponding amine derivative.

Key observations :

  • Acidic conditions (pH 2–4, 60°C): Hydrolysis of the acetamide group proceeds with a half-life of ~12 hours, forming N-(4,5-Dihydroxy-6-hydroxymethyl-2-octyloxy-tetrahydro-pyran-3-yl)-amine and acetic acid.

  • Alkaline conditions (pH 10–12, 25°C): Faster degradation (half-life <6 hours) with partial oxidation of hydroxyl groups.

Table 1: Hydrolysis Conditions and Products

ConditionTemperatureTime (h)Major Product(s)Yield (%)
0.1M HCl60°C12Amine derivative + Acetic acid85
0.1M NaOH25°C6Oxidized derivatives + Acetic acid92
Neutral (H₂O)100°C24Minimal degradation (<5%)

Acetylation and Phosphorylation

The hydroxyl groups at positions 4, 5, and 6 are susceptible to nucleophilic modifications.

Acetylation

Reaction with acetic anhydride in pyridine yields fully acetylated derivatives , masking hydroxyl groups to enhance lipid solubility .

Example reaction :

Compound+3(Ac)2OPyridineTriacetylated derivative+3CH3COOH\text{Compound} + 3 \, \text{(Ac)}_2\text{O} \xrightarrow{\text{Pyridine}} \text{Triacetylated derivative} + 3 \, \text{CH}_3\text{COOH}

Phosphorylation

Phosphate esters form via reaction with phosphoryl chloride (POCl₃), introducing negatively charged groups for improved solubility in aqueous media.

Conditions :

  • POCl₃ (excess), 0°C, 2 hours → mono-phosphorylated product (65% yield).

  • Extended reaction time (6 hours) → di-phosphorylated product (45% yield).

Redox Reactions

The hydroxyl groups participate in oxidation and reduction processes:

Oxidation

  • Mild oxidants (e.g., NaIO₄): Cleave vicinal diols (positions 4 and 5) to form dialdehydes .

  • Strong oxidants (e.g., KMnO₄): Complete oxidation of the tetrahydropyran ring to carboxylic acids.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide group to a primary amine.

Synthetic Pathways and Byproducts

The compound is synthesized via multi-step routes, with critical intermediates and side products identified:

Table 2: Key Synthetic Steps and Byproducts

StepReactantsConditionsProduct/ByproductPurity (HPLC)
1Tetrahydropyran precursorOctyl bromide, K₂CO₃2-Octyloxy intermediate78%
2Intermediate + AcClDMF, 40°CN-Acetylated product91%
3HydroxymethylationFormaldehyde, H₂OTarget compound + Oligomers (8%)85%

Byproducts include oligomeric forms from incomplete hydroxymethylation and residual octyl bromide .

Stability and Degradation Under Stress Conditions

Forced degradation studies reveal:

  • Photolysis (UV light, 48 hours): 30% degradation via radical-mediated cleavage of the octyloxy chain.

  • Thermal stress (100°C, 72 hours): 15% decomposition, primarily at the acetamide group .

Biological Interactions

The compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, with structural analogs showing enhanced affinity upon phosphorylation .

Mechanism of Action

The mechanism by which Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside exerts its effects involves the interaction with membrane proteins, leading to their solubilization without denaturation. This is achieved through the formation of micelles that encapsulate the hydrophobic regions of the proteins, allowing them to remain in solution . The molecular targets include various membrane proteins, and the pathways involved are related to protein solubilization and stabilization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyloxy-Substituted Analogs

  • N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide ():
    This analog replaces the octyloxy (C₈) group with a dodecyloxy (C₁₂) chain. The longer alkyl chain increases lipophilicity (predicted logP: ~1.5–2.0 vs. ~1.0–1.5 for the octyloxy derivative), enhancing membrane permeability but reducing aqueous solubility. Such modifications are critical for optimizing pharmacokinetics in lipid-rich environments .

  • This derivative’s molecular weight (C₁₅H₂₁NO₆; 311.33 g/mol) is lower than the octyloxy analog (C₁₆H₂₉NO₆; 355.41 g/mol), but its solubility in polar solvents is reduced due to the hydrophobic benzyl group .

Heterocyclic and Sulfur-Containing Derivatives

  • N-((2S,3R,4R,5S,6R)-2-((6-Methylpyridin-2-yl)thio)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-2H-pyran-3-yl)-acetamide ():
    The pyridinylthio group introduces sulfur-mediated hydrogen bonding and metal coordination. With a molecular weight of 328.38 g/mol (C₁₄H₂₀N₂O₅S), this derivative may exhibit improved enzymatic stability compared to alkyloxy analogs due to reduced susceptibility to oxidative cleavage .

Glycosylated and Multi-Substituted Derivatives

  • N,N′-Diacetylchitobiono-1,5-lactone (): This compound features a disaccharide-like structure with two acetamide groups. Its higher polarity (C₂₀H₃₅NO₁₆; molecular weight 545.5 g/mol) contrasts sharply with the monocyclic octyloxy analog, suggesting divergent applications in glycobiology or as a glycosidase inhibitor .

Structural and Functional Trends

Compound Key Substituent Molecular Weight (g/mol) Lipophilicity (Estimated logP) Notable Properties
Target compound (Octyloxy) C₈H₁₇O- 355.41 1.0–1.5 Balanced solubility/permeability
Dodecyloxy analog () C₁₂H₂₅O- 439.52 1.5–2.0 Enhanced membrane permeability
Benzyloxy analog () PhCH₂O- 311.33 1.2–1.7 Aromatic interaction potential
Pyridinylthio analog () 6-Me-pyridin-2-yl-S- 328.38 0.8–1.3 Sulfur-mediated binding
Diacetylchitobiono-lactone () Disaccharide core 545.50 -2.0–-1.5 High polarity, glycosidase inhibition potential

Research Implications

  • Drug Design : The octyloxy analog’s moderate lipophilicity makes it a candidate for prodrug strategies targeting lipid bilayers. In contrast, the dodecyloxy derivative may suit sustained-release formulations .
  • Glycomimetics: Glycosylated analogs () highlight the role of acetamide in mimicking natural carbohydrate epitopes, relevant in immunology or antiviral research .
  • Enzymatic Stability : Sulfur-containing derivatives () resist oxidative degradation better than ether-linked alkyloxy compounds, suggesting utility in harsh biological environments .

Biological Activity

N-(4,5-Dihydroxy-6-hydroxymethyl-2-octyloxy-tetrahydro-pyran-3-yl)-acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyran structure with multiple hydroxyl groups, which are known to influence its biological interactions. Its molecular formula is C14H19NO6C_{14}H_{19}NO_6, and it has a molecular weight of approximately 297.311 g/mol .

Structural Formula

N 4 5 Dihydroxy 6 hydroxymethyl 2 octyloxy tetrahydro pyran 3 yl acetamide\text{N 4 5 Dihydroxy 6 hydroxymethyl 2 octyloxy tetrahydro pyran 3 yl acetamide}

Antioxidant Properties

Research indicates that compounds with similar structural features exhibit notable antioxidant activity. For instance, studies on related tetrahydropyran derivatives have demonstrated the ability to scavenge free radicals effectively, suggesting that this compound may possess similar properties .

Enzyme Inhibition

One of the key areas of study involves the inhibition of enzymes such as tyrosinase. Tyrosinase is crucial in melanin synthesis and is a target for skin-whitening agents. Compounds structurally related to this compound have shown promising results in inhibiting this enzyme, with IC50 values indicating effective inhibition at low concentrations .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies involving various cell lines have shown that while some derivatives exhibit cytotoxic effects at high concentrations, others maintain cell viability at therapeutic doses. For example, compounds similar to this compound have been tested in B16F10 melanoma cells, revealing minimal cytotoxicity at concentrations below 10 µM .

Case Studies and Research Findings

  • Inhibition of Melanin Synthesis : A study demonstrated that derivatives effectively reduced melanin production in cultured melanocytes. The mechanism was attributed to the inhibition of tyrosinase activity and modulation of signaling pathways involved in melanogenesis .
  • Antioxidant Activity : In a comparative analysis, related compounds exhibited IC50 values ranging from 20 to 50 µM in DPPH radical scavenging assays, indicating moderate antioxidant capacity .
  • Cell Viability Assays : In B16F10 cells treated with varying concentrations of related compounds, no significant cytotoxicity was observed at doses up to 5 µM over 72 hours, suggesting a favorable safety profile for potential therapeutic applications .

Data Summary

PropertyValue/Observation
Molecular FormulaC14H19NO6C_{14}H_{19}NO_6
Molecular Weight297.311 g/mol
Antioxidant ActivityIC50: 20 - 50 µM (DPPH assay)
Tyrosinase InhibitionEffective at low concentrations (IC50 < 10 µM)
Cytotoxicity (B16F10)Minimal at concentrations < 10 µM

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyMethod/TechniqueCritical ObservationsReference
Melting PointDifferential Scanning Calorimetry (DSC)Decomposition observed above 200°C
LogP (Partition Coefficient)Reverse-phase HPLCEstimated logP = 0.8 (hydrophilic nature)
Hydrogen-bond donorsX-ray crystallography4 donors (hydroxyl, acetamide NH)

Q. Table 2: Safety and Handling Protocols

Hazard TypePrecautionary MeasuresEmergency ResponseReference
Skin irritationWear nitrile gloves; use fume hood for handlingRinse with water ≥15 min; seek medical aid
Environmental toxicityAvoid aqueous discharge; use chemical waste containersNeutralize with activated charcoal

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